molecular formula C25H23N3O3S B5164386 N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B5164386
M. Wt: 445.5 g/mol
InChI Key: KTSWZWCRQXPCSF-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety

Properties

IUPAC Name

N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-13-30-20-10-8-17(9-11-20)23(29)28-25(32)26-19-6-4-5-18(15-19)24-27-21-14-16(2)7-12-22(21)31-24/h4-12,14-15H,3,13H2,1-2H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWZWCRQXPCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the phenyl and propoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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